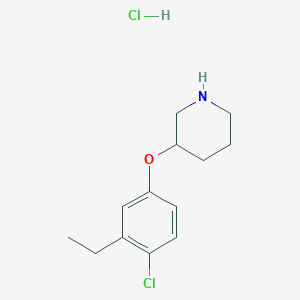

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride

Description

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride (CAS: 1220036-62-3) is a piperidine derivative with a molecular formula of C₁₄H₂₁Cl₂NO and a molecular weight of 290.2 g/mol . The compound features a piperidine ring substituted at the 3-position with a phenoxy group containing a chlorine atom at the 4-position and an ethyl group at the 3-position of the benzene ring. Key computed properties include a hydrogen bond donor/acceptor count of 2, a topological polar surface area of 21.3 Ų, and four rotatable bonds, suggesting moderate flexibility .

Properties

IUPAC Name |

3-(4-chloro-3-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-2-10-8-11(5-6-13(10)14)16-12-4-3-7-15-9-12;/h5-6,8,12,15H,2-4,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWOYUUAYMSEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC2CCCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-3-ethylphenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Positional Isomers: 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine Hydrochloride

- Molecular Formula: C₁₄H₂₁Cl₂NO (same as the target compound) .

- Key Differences: The phenoxy group is attached to the 4-position of the piperidine ring via a methylene (-CH₂-) linker, whereas the target compound lacks this linker and has direct substitution at the 3-position of piperidine.

- Implications: The methylene linker may increase steric bulk and alter binding affinities to biological targets.

Substituent Variation: 3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride

- Molecular Formula: Likely C₁₄H₂₁Cl₂NO (based on structural similarity) .

- Key Differences : The benzene ring substituents are chlorine at 4-position and isopropyl at 2-position instead of ethyl at 3-position.

- Positional differences in substituents could lead to distinct pharmacological profiles.

Functional Group Modification: 3-(4-Methoxy-3-methyl-benzyl)-piperidine Hydrochloride

- Molecular Formula: C₁₄H₂₂ClNO .

- Key Differences : A methoxy group replaces chlorine, and a methyl group substitutes the ethyl group on the benzene ring. The benzyl group is linked via a methylene bridge.

- Implications : Methoxy groups are electron-donating, which could alter electronic interactions in receptor binding. Reduced halogen presence may decrease toxicity but also diminish electrophilic reactivity.

Complex Substitution: BF 2649 (Histamine H1 Receptor Inverse Agonist)

- Molecular Formula: C₁₇H₂₆ClNO·HCl·½H₂O (MW: 341.32 g/mol) .

- Key Differences : Features a 3-(4-chlorophenyl)propoxy chain attached to a piperidine ring.

- Biological Activity: EC₅₀ = 1.5 nM for H1 receptor inverse agonism, with brain penetrance and nootropic effects .

- Implications : Extended alkyl chains and additional chlorine atoms enhance receptor affinity and pharmacokinetic properties compared to simpler analogs.

Structural and Property Comparison Table

Key Findings and Implications

Substituent Position: Attaching the phenoxy group at the 3-position of piperidine (target compound) versus the 4-position (isomer) alters steric and electronic interactions, impacting target selectivity .

Substituent Bulk : Ethyl vs. isopropyl groups influence lipophilicity and solubility. Bulkier groups may enhance bioavailability but complicate synthesis .

Biological Activity : Compounds like BF 2649 demonstrate that extended alkyl chains and halogen placement significantly enhance receptor binding, suggesting avenues for optimizing the target compound .

Regulatory and Safety: Limited environmental impact data for many analogs (e.g., ) highlight the need for comprehensive toxicity studies.

Biological Activity

3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.

- Molecular Formula : C13H19Cl2NO

- CAS Number : 1220033-00-0

- IUPAC Name : 3-(4-chloro-3-ethylphenoxy)piperidine hydrochloride

Synthesis

The synthesis of 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-3-ethylphenol with piperidine in the presence of a suitable acid chloride or coupling agent. The process can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involved in pain and mood regulation. The compound may act as an antagonist or inhibitor at certain receptor sites, leading to various pharmacological effects.

Pharmacological Effects

Research has indicated several potential therapeutic effects:

- Antidepressant Activity : Studies suggest that compounds similar to 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride exhibit antidepressant-like effects in animal models, possibly through serotonin and norepinephrine reuptake inhibition.

- Analgesic Properties : Preliminary investigations have shown that this compound may possess analgesic properties, which could be beneficial in pain management therapies.

- Neuroprotective Effects : There are indications that it may offer neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

A study conducted on mice evaluated the antidepressant-like effects of 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant activity (PubMed ID: 22205089).

Study 2: Analgesic Activity

In another study, the compound was tested for its analgesic properties using a hot plate test. The results demonstrated a notable increase in pain threshold among treated animals, indicating effective analgesic action (BenchChem).

Study 3: Neuroprotective Potential

Research exploring the neuroprotective effects of related compounds found that they could enhance neurite outgrowth in neuronal cultures. This suggests that 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride might similarly promote neuronal health and recovery (PMC7497641).

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Reduced immobility time in forced swim test | PubMed ID: 22205089 |

| Analgesic | Increased pain threshold in hot plate test | BenchChem |

| Neuroprotective | Enhanced neurite outgrowth in neuronal cultures | PMC7497641 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.